Endiandrin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing natural products, including endiandrin A, is the [2 + 2] cycloaddition reaction . This reaction involves the formation of cyclobutane rings through the interaction of two alkenes under specific conditions. The reaction conditions typically include the use of ultraviolet light or high temperatures to facilitate the cycloaddition process .
Industrial Production Methods
The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Endiandrin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-O-acetylthis compound and di-O-methylthis compound .
Scientific Research Applications
Endiandrin A has several scientific research applications:
Mechanism of Action
Endiandrin A exerts its effects by binding to the glucocorticoid receptor, which leads to the activation of various signaling pathways. It potentiates glucocorticoid-driven activation of colonic epithelial sodium channels via inhibition of c-Jun N-terminal kinase and activation of p38. This results in the up-regulation of β- and γ-epithelial sodium channel subunits and induction of serum- and glucocorticoid-induced kinase .
Comparison with Similar Compounds
Similar Compounds
Endiandrin B: Another cyclobutane lignan isolated from the same plant.
Nectandrin B: A related natural product with similar biological activities.
Dihydroguaiaretic Acid: A compound with similar structural features and biological activities.
Uniqueness
Endiandrin A is unique due to its potent glucocorticoid receptor binding and its ability to modulate colonic sodium transport. Its specific mechanism of action and the pathways it influences set it apart from other similar compounds .
Properties
Molecular Formula |
C20H24O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(1R,2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylcyclobutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m0/s1 |
InChI Key |
QDBUCXMBHJMGCN-HIGYNYDNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(C1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Synonyms |
endiandrin A |
Origin of Product |
United States |
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